Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate
CAS No.:
Cat. No.: VC13710373
Molecular Formula: C9H5BrF4O2
Molecular Weight: 301.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrF4O2 |
|---|---|
| Molecular Weight | 301.03 g/mol |
| IUPAC Name | methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
| Standard InChI | InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3 |
| Standard InChI Key | IPXJBKDDRUDXKX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1F)Br)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1F)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Systematic Nomenclature
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is defined by the molecular formula C₉H₅BrF₄O₂, reflecting its bromine (Br), fluorine (F), and trifluoromethyl (-CF₃) substituents . The IUPAC name systematically describes its structure: methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2090828-48-9 | |
| Molecular Weight | 301.032 g/mol | |
| SMILES Notation | COC(=O)C1=CC(=C(C=C1F)Br)C(F)(F)F | |
| InChI Key | DFHCBALXALVTHK-UHFFFAOYSA-N |
The compound’s structure features a benzoate ester core with substituents at the 2-, 4-, and 5-positions. The trifluoromethyl group at position 5 enhances electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions .
Synthesis and Manufacturing Processes
Synthetic Routes and Intermediate Chemistry
The synthesis of methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate likely involves multi-step functionalization of a benzoic acid derivative. A plausible route, inferred from analogous methodologies , includes:
-
Bromination and Fluorination:
Starting with a fluorinated benzoic acid precursor, regioselective bromination at the 4-position could be achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Subsequent fluorination via halogen exchange or electrophilic substitution may introduce the 2-fluoro group . -
Trifluoromethylation:
Introduction of the -CF₃ group at position 5 might employ Umemoto’s reagent or copper-mediated cross-coupling with CF₃ sources under palladium catalysis . -
Esterification:
The carboxylic acid intermediate is converted to the methyl ester using methanol under acidic conditions (e.g., H₂SO₄) or via reaction with methyl chloride in the presence of a base .
Table 1: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Bromination | Br₂, FeBr₃, 0–25°C | 4-Bromo-2-fluorobenzoic acid |
| 2 | Trifluoromethylation | CF₃I, CuI, DMF, 80°C | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |
| 3 | Esterification | CH₃OH, H₂SO₄, reflux | Target compound |
Yield Optimization and Challenges
Key challenges include minimizing isomer formation during bromination and achieving high regioselectivity in trifluoromethylation. Patent CN104529735A highlights the importance of catalyst choice and temperature control in similar syntheses, reporting yields exceeding 80% for related bromo-chloro-fluorophenyl ketones . Purification via column chromatography or recrystallization is critical to isolate the desired product .
Physicochemical Properties
Thermal and Solubility Characteristics
As a crystalline solid, methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Its melting point and boiling point remain undocumented but can be estimated using group contribution methods:
-
Estimated Melting Point: 90–110°C (based on analogous bromo/trifluoromethyl benzoates ).
-
LogP (Octanol-Water): ~3.2 (predicted via computational tools), indicating high lipophilicity.
Stability and Reactivity
The compound is stable under ambient storage conditions but may degrade upon prolonged exposure to moisture or light. The electron-deficient aromatic ring renders it susceptible to nucleophilic aromatic substitution (NAS) at the 4-bromo position, a property exploited in further derivatization .
Applications and Industrial Relevance
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing bioactive molecules. For instance, trifluoromethyl groups enhance metabolic stability and membrane permeability in drug candidates, making such intermediates valuable in anticancer and CNS drug discovery .
Agrochemical Development
In agrochemistry, halogenated benzoates are leveraged to create herbicides and fungicides with improved efficacy. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce heterocyclic moieties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume